3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorophenyl derivative with a triazaspiro compound in the presence of a sulfurizing agent such as phosphorus pentasulfide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar in structure but with different nitrogen arrangements.
8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: Differing in the phenyl group substitution.
Uniqueness
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific spiro arrangement and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIQAYYWQBRISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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